![molecular formula C11H11NO3S B1622362 2-(1,3-Benzoxazol-2-ylthio)butanoic acid CAS No. 339551-18-7](/img/structure/B1622362.png)
2-(1,3-Benzoxazol-2-ylthio)butanoic acid
Description
“2-(1,3-Benzoxazol-2-ylthio)butanoic acid” is a chemical compound that belongs to the class of benzoxazole derivatives . Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials .
Synthesis Analysis
The synthesis of benzoxazole derivatives involves several steps. Initially, 2-(chloromethyl)-1H-benzo[d]imidazole was synthesized by the reaction of ortho phenylenediamine, chloroacetic acid, and hydrochloric acid . The specific synthesis process for “2-(1,3-Benzoxazol-2-ylthio)butanoic acid” is not explicitly mentioned in the available resources.Molecular Structure Analysis
The molecular structure of “2-(1,3-Benzoxazol-2-ylthio)butanoic acid” is represented by the empirical formula C9H11ClN2OS . The molecular weight of the compound is 230.71 .properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c1-2-9(10(13)14)16-11-12-7-5-3-4-6-8(7)15-11/h3-6,9H,2H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFJBPZESNTBKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)SC1=NC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20386797 | |
Record name | 2-(1,3-benzoxazol-2-ylthio)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20386797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24814456 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(1,3-Benzoxazol-2-ylthio)butanoic acid | |
CAS RN |
339551-18-7 | |
Record name | 2-(1,3-benzoxazol-2-ylthio)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20386797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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